3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid
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Description
3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C14H10FNO4 and its molecular weight is 275.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Building Block for Heterocyclic Scaffolds
4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound similar to 3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid, has been identified as a multireactive building block useful in heterocyclic oriented synthesis (HOS). This compound enables the preparation of substituted nitrogenous heterocycles, which are significant in drug discovery. The method supports the synthesis of diverse libraries, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides (Křupková et al., 2013).
2. Intermediate for Organic Synthesis
3. Solid-Phase Synthesis Applications
The use of 4-fluoro-3-nitrobenzoic acid in solid-phase synthesis demonstrates its potential in creating N-hydroxyindoles and benzo[c]isoxazoles. This application involves treating Wang resin-bound 4-fluoro-3-nitrobenzoic acid with various compounds, leading to significant derivatives used in chemical research (Stephensen & Zaragoza, 1999).
4. Synthesis of Benzodiazepines
4-Fluoro-3-nitrobenzoic acid is employed in the synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones. This process involves tethering the acid to a solid support, followed by various chemical reactions to create the benzodiazepinone skeleton. This method is significant for the production of compounds relevant in medicinal chemistry (Lee et al., 1999).
5. Chemical Analysis and Detection
7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, structurally similar to this compound, is used as a fluorescent labeling reagent for high-performance liquid chromatography of amino acids. This application highlights its utility in analytical chemistry for sensitive detection (Watanabe & Imai, 1981).
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-8-2-3-9(7-13(8)15)10-4-11(14(17)18)6-12(5-10)16(19)20/h2-7H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGICNTDEGPQQSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689299 |
Source
|
Record name | 3'-Fluoro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-43-8 |
Source
|
Record name | 3'-Fluoro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
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